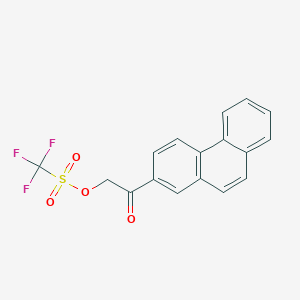![molecular formula C20H54Si6Yb B12534035 Ytterbium, bis[tris(trimethylsilyl)methyl]- CAS No. 661492-41-7](/img/structure/B12534035.png)
Ytterbium, bis[tris(trimethylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium, bis[tris(trimethylsilyl)methyl]- is a coordination complex composed of ytterbium and bis[tris(trimethylsilyl)methyl] ligands. This compound is part of a broader category of metal silylamides, which are known for their unique properties and applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ytterbium, bis[tris(trimethylsilyl)methyl]- typically involves the reaction of ytterbium chloride with an alkali metal bis[tris(trimethylsilyl)methyl]amide via a salt metathesis reaction. The general reaction can be represented as follows: [ \text{YbCl}_3 + 3 \text{Na}[N(\text{SiMe}_3)_2] \rightarrow \text{Yb}[N(\text{SiMe}_3)_2]_3 + 3 \text{NaCl} ] The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the sensitive silylamide ligands .
Industrial Production Methods
Industrial production methods for Ytterbium, bis[tris(trimethylsilyl)methyl]- are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ytterbium, bis[tris(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ytterbium oxides.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The silylamide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of other silylamide ligands or halides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields ytterbium oxides, while reduction can produce lower oxidation state ytterbium complexes .
Scientific Research Applications
Ytterbium, bis[tris(trimethylsilyl)methyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ytterbium, bis[tris(trimethylsilyl)methyl]- involves the coordination of the silylamide ligands to the ytterbium center. This coordination stabilizes the metal center and allows it to participate in various catalytic and chemical reactions. The bulky silylamide ligands also provide steric protection, preventing unwanted side reactions and enhancing the selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ytterbium, bis[tris(trimethylsilyl)methyl]- include:
- Tris[tris(trimethylsilyl)methyl]yttrium
- Tris[tris(trimethylsilyl)methyl]samarium
- Tris[tris(trimethylsilyl)methyl]lanthanum .
Uniqueness
What sets Ytterbium, bis[tris(trimethylsilyl)methyl]- apart from these similar compounds is its unique combination of stability and reactivity. The ytterbium center provides distinct electronic properties that make it particularly effective in certain catalytic applications. Additionally, the compound’s ability to form stable complexes with a variety of ligands enhances its versatility in scientific research and industrial applications .
Properties
CAS No. |
661492-41-7 |
|---|---|
Molecular Formula |
C20H54Si6Yb |
Molecular Weight |
636.2 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-trimethylsilane;ytterbium(2+) |
InChI |
InChI=1S/2C10H27Si3.Yb/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;/q2*-1;+2 |
InChI Key |
LSECPAWXZWQYIH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Yb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)
![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)





![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)

![4-Hexyldibenzo[b,d]thiophene](/img/structure/B12534012.png)


![4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid](/img/structure/B12534023.png)
